di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate: is a synthetic organic compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. This compound is of interest due to its stability and reactivity, making it useful in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of 4,4-dimethylpyroglutamic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate has several scientific research applications:
Biology: The compound is utilized in the synthesis of peptides and proteins, where it helps protect amino groups during the synthesis process.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves the selective protection and deprotection of amino groups. The tert-butoxycarbonyl group is introduced to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during subsequent synthetic steps. The deprotection is achieved under acidic conditions, where the tert-butoxycarbonyl group is cleaved, regenerating the free amino group .
Comparison with Similar Compounds
tert-Butyl N-allylcarbamate: Used as a protecting group for amines, similar to di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate.
N-(tert-Butoxycarbonyl)-4-piperidone: Another compound with a tert-butoxycarbonyl group, used in organic synthesis and pharmaceutical applications.
Uniqueness: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate is unique due to its specific structure, which includes the 4,4-dimethylpyroglutamate moiety. This structural feature imparts distinct reactivity and stability, making it particularly useful in specialized synthetic applications.
Properties
Molecular Formula |
C16H27NO5 |
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Molecular Weight |
313.39 g/mol |
IUPAC Name |
ditert-butyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-11(18)10-9-16(7,8)12(19)17(10)13(20)22-15(4,5)6/h10H,9H2,1-8H3/t10-/m0/s1 |
InChI Key |
AWCGTOUIIXQFFE-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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